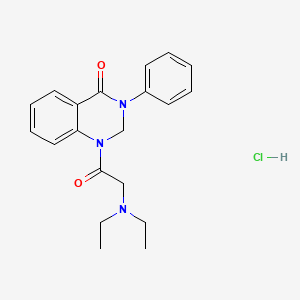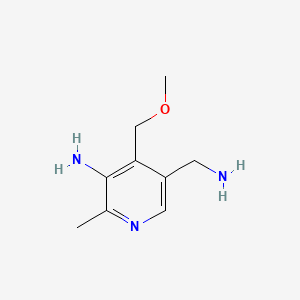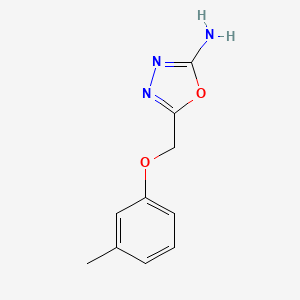
1,3,4-OXADIAZOLE, 2-AMINO-5-(m-TOLYLOXYMETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- is a heterocyclic compound featuring a five-membered ring composed of two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of acyl hydrazides with carbon disulfide, followed by cyclization in the presence of a base such as potassium carbonate . Another approach involves the oxidative cyclization of aroyl hydrazones using cationic iron (III) catalysts and oxygen . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of organo acridinium photocatalysts and cobaloxime catalysts enables a photoredox-mediated cascade cyclization of acylhydrazones, providing 1,3,4-oxadiazoles in good yields with hydrogen gas as the only byproduct . This method is advantageous for large-scale production due to its environmental friendliness and high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of aroyl hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction reactions involving hydrazides and hydrazones.
Substitution: Nucleophilic substitution reactions with halides to form substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Cationic iron (III) catalysts and oxygen.
Reduction: Hydrazine derivatives.
Substitution: Halides and copper (II) oxide nanoparticles as catalysts.
Major Products
Applications De Recherche Scientifique
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- has been extensively studied for its applications in:
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole, 2-amino-5-(m-tolyloxymethyl)- involves its interaction with nucleic acids, enzymes, and proteins. It selectively inhibits enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, leading to the inhibition of cancer cell proliferation . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3,4-thiadiazole: Similar structure but contains sulfur instead of oxygen.
1,2,4-Oxadiazole: Different arrangement of nitrogen and oxygen atoms in the ring.
1,2,3-Oxadiazole: Another isomer with a different nitrogen arrangement.
Uniqueness
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for anticancer drug development .
Propriétés
Numéro CAS |
21520-92-3 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |
Clé InChI |
HTCGNPSDCJIEGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC2=NN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


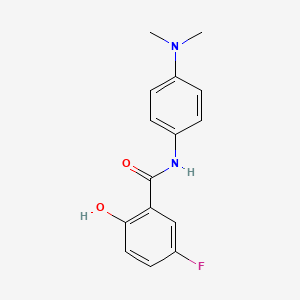
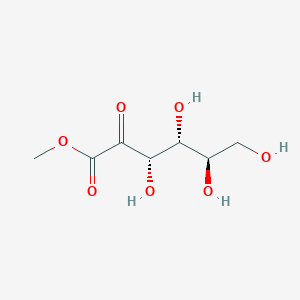
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)

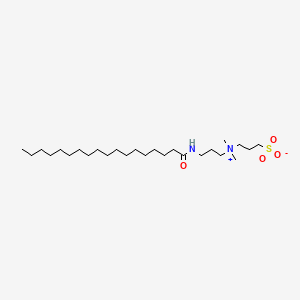
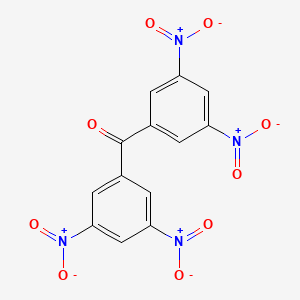
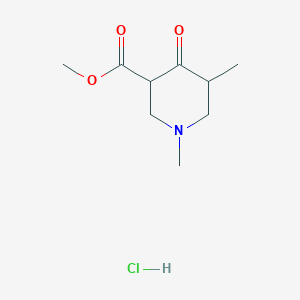
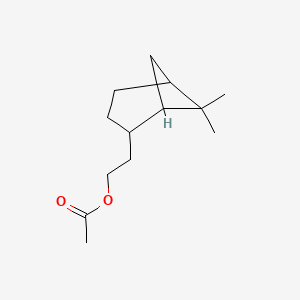
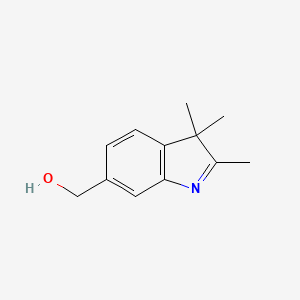
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)
